molecular formula C9H19NOSi B8216272 3-((tert-Butyldimethylsilyl)oxy)propanenitrile

3-((tert-Butyldimethylsilyl)oxy)propanenitrile

Cat. No.: B8216272
M. Wt: 185.34 g/mol
InChI Key: OPFLEIQXDNEAPE-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)propanenitrile is an organic compound with the molecular formula C9H19NOSi. It is a nitrile derivative where the nitrile group is attached to a propyl chain, which is further bonded to a tert-butyldimethylsilyl group. This compound is used in various chemical syntheses due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

ClCH2CH2CN+(CH3)3SiCl(CH3)3SiOCH2CH2CN\text{ClCH}_2\text{CH}_2\text{CN} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CH}_2\text{CN} ClCH2​CH2​CN+(CH3​)3​SiCl→(CH3​)3​SiOCH2​CH2​CN

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted propanenitriles.

    Reduction: 3-((tert-Butyldimethylsilyl)oxy)propylamine.

    Hydrolysis: 3-((tert-Butyldimethylsilyl)oxy)propanoic acid.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)propanenitrile is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Used in the synthesis of bioactive compounds and as a protecting group for sensitive functional groups.

    Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)propanenitrile involves its reactivity as a nitrile and the stability imparted by the tert-butyldimethylsilyl group. The silyl group protects the molecule from unwanted side reactions, allowing selective transformations at the nitrile group. This selective reactivity is crucial in multi-step syntheses where protecting groups are necessary.

Comparison with Similar Compounds

Similar Compounds

  • 3-((tert-Butyldimethylsilyl)oxy)propanol
  • 3-((tert-Butyldimethylsilyl)oxy)propionaldehyde
  • 3-((tert-Butyldimethylsilyl)oxy)propanoic acid

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)propanenitrile is unique due to its combination of a nitrile group and a silyl ether. This combination provides both reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the silyl group also allows for selective deprotection and further functionalization, which is not as easily achieved with similar compounds lacking this group.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFLEIQXDNEAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Imidazole (33.6 g, 495 mmol) and tert-butyldimethylsilyl chloride (27.2 g, 180 mmol) were added to a 0° C. solution of 3-hydroxypropanenitrile (10.6 g, 150 mmol) in DMF 50 mL). The mixture was allowed to warm to rt, then was stirred at rt for 12 hrs. The mixture was quenched with water (500 mL), and then extracted with EtOAc (3×). The combined organic layer was dried over Na2SO4 and concentrated. The residue was purified by silica gel column chromatography (gradient elution 0-5% EtOAc/petroleum ether) to give 3-(tert-butyldimethylsilyloxy) propanenitrile (18 g, 75%) as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 3.74 (t, J=6.0 Hz, 2H), 2.43 (t, J=6.0 Hz, 2H), 0.81 (s, 9H), 0.00 (s, 6H).
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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